2,7-Diazaspiro[4.5]decane dihydrochloride
Overview
Description
2,7-Diazaspiro[4.5]decane dihydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique spirocyclic structure, which consists of a spiro-linked diaza compound with two hydrochloride groups.
Mechanism of Action
Target of Action
Similar compounds, such as 2,8-diazaspiro[45]decan-1-one derivatives, have been found to inhibit receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death, and is considered a key driver of various inflammatory diseases .
Mode of Action
The exact mode of action of 2,7-Diazaspiro[4It’s worth noting that the inhibition of ripk1 kinase activity can block the activation of the necroptosis pathway . This suggests that 2,7-Diazaspiro[4.5]decane dihydrochloride might interact with its targets to prevent cell death.
Biochemical Pathways
The specific biochemical pathways affected by 2,7-Diazaspiro[4If it indeed targets ripk1, it could potentially affect the necroptosis pathway . Necroptosis is a form of programmed cell death that plays a role in various pathological conditions, including inflammatory diseases .
Result of Action
The molecular and cellular effects of 2,7-Diazaspiro[4If it acts as an inhibitor of ripk1, it could potentially prevent necroptosis and thereby reduce inflammation .
Biochemical Analysis
Biochemical Properties
2,7-Diazaspiro[4.5]decane dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been identified as an effective inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The compound’s interaction with RIPK1 inhibits its kinase activity, thereby blocking the activation of the necroptosis pathway. This interaction is crucial for its potential therapeutic applications in treating inflammatory diseases.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound exhibits significant anti-necroptotic effects in U937 cells, a human histiocytic lymphoma cell line . By inhibiting RIPK1, this compound prevents necroptosis, thereby protecting cells from programmed cell death. This effect on cell signaling pathways and gene expression highlights its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of RIPK1, inhibiting its kinase activity and preventing the phosphorylation events necessary for necroptosis . This inhibition leads to a decrease in the expression of genes associated with the necroptotic pathway, thereby exerting its protective effects on cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to maintain its protective effects on cells, indicating its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 and prevents necroptosis without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to liver and kidney tissues. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its bioavailability and activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes and accumulates in target tissues where it exerts its effects . Understanding the transport mechanisms is essential for predicting the compound’s distribution and optimizing its delivery to target sites.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with RIPK1 and other biomolecules involved in the necroptotic pathway . This subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[4.5]decane dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with additional steps such as recrystallization or chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2,7-Diazaspiro[4.5]decane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where one or more of its atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2,7-Diazaspiro[4.5]decane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds
Comparison with Similar Compounds
Similar Compounds
- 2,7-Diazaspiro[4.5]decan-1-one hydrochloride
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 1,3,8-Triazaspiro[4.5]decane-2,4-dione hydrochloride
- 6-Phenyl-1-azaspiro[4.5]decane hydrochloride
Uniqueness
2,7-Diazaspiro[4.5]decane dihydrochloride is unique due to its specific spirocyclic structure and the presence of two hydrochloride groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,9-diazaspiro[4.5]decane;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-8(6-9-4-1)3-5-10-7-8;;/h9-10H,1-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVVPDCZMCURSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)CNC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857103 | |
Record name | 2,7-Diazaspiro[4.5]decane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334499-87-4 | |
Record name | 2,7-Diazaspiro[4.5]decane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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